N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide
Description
The compound “N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide” features a 1,3,4-thiadiazole core substituted with a thioether-linked 2-(cyclopentylamino)-2-oxoethyl group and a 4-(N,N-dimethylsulfamoyl)benzamide moiety. The 1,3,4-thiadiazole ring is a heterocyclic scaffold known for its electron-deficient nature and metabolic stability, making it a common pharmacophore in drug design . The dimethylsulfamoyl group on the benzamide contributes to hydrogen-bonding interactions and may influence target selectivity.
Synthesis of such compounds typically involves nucleophilic substitution or alkylation reactions. For example, analogous 1,3,4-thiadiazole derivatives are synthesized by reacting thiadiazole-thiol intermediates with α-halogenated carbonyl compounds in basic media, followed by coupling with sulfonamide-containing benzoyl chlorides . Spectral characterization (IR, NMR) would likely reveal key absorption bands for C=S (~1240–1255 cm⁻¹), C=O (~1660–1680 cm⁻¹), and NH groups (~3150–3400 cm⁻¹), consistent with related thiadiazole derivatives .
Properties
IUPAC Name |
N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4S3/c1-23(2)30(26,27)14-9-7-12(8-10-14)16(25)20-17-21-22-18(29-17)28-11-15(24)19-13-5-3-4-6-13/h7-10,13H,3-6,11H2,1-2H3,(H,19,24)(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGQRVVSKZWSLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Cyclopentylamino Group: The cyclopentylamino group can be introduced through nucleophilic substitution reactions, where a suitable cyclopentylamine reacts with an electrophilic intermediate.
Attachment of the Benzamide Moiety: The benzamide moiety can be attached through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Dimethylsulfamoylation: The dimethylsulfamoyl group can be introduced by reacting the intermediate with dimethylsulfamoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at electrophilic centers, such as the carbonyl carbon in the benzamide moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of bases like triethylamine or pyridine.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a potential candidate for drug development.
Medicine: The compound can be studied for its pharmacological effects and potential therapeutic applications in treating various diseases.
Industry: It can be used in the development of new materials, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: It can bind to and inhibit the activity of certain enzymes, disrupting metabolic pathways and leading to therapeutic effects.
Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
Interfering with DNA/RNA: It may bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Heterocyclic Core Modifications
- 1,3,4-Thiadiazole vs. 1,3,4-Oxadiazole: The target compound’s thiadiazole core differs from oxadiazole analogs (e.g., “N-((5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide” ).
Substituent Variations
- Cyclopentylamino vs. Benzylamino/Piperidine: The cyclopentyl group in the target compound offers a balance between lipophilicity and conformational flexibility, whereas benzylamino (as in ) increases aromatic interactions but may reduce metabolic stability.
Sulfonamide Functionalization :
The dimethylsulfamoyl group in the target compound contrasts with simpler sulfonyl or unsubstituted sulfonamide groups in analogs. This substitution enhances steric hindrance and modulates solubility, as seen in compounds with 4-phenylsulfonylbenzamide moieties .
Spectral and Physicochemical Properties
Biological Activity
N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide, a compound with a complex structure featuring a thiadiazole moiety, has garnered attention for its diverse biological activities. This article reviews its biological activity, including cytotoxicity, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 445.6 g/mol . The structure includes a thiadiazole ring known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₅O₃S₂ |
| Molecular Weight | 445.6 g/mol |
| CAS Number | 893945-23-8 |
Anticancer Activity
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. In vitro studies have demonstrated that derivatives of this scaffold can induce cytotoxic effects in various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values below 10 µM against Jurkat cells and other cancer models .
Case Study:
In a study evaluating the anticancer potential of related thiadiazole compounds, one derivative exhibited an IC50 value of 8.03 µM against A-549 lung cancer cells, indicating potent cytotoxicity .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Thiadiazole derivatives have been shown to possess significant antibacterial and antifungal properties. The presence of the thiadiazole ring enhances the interaction with microbial targets, leading to effective inhibition of growth.
Table: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Thiadiazole Derivative A | Staphylococcus aureus | 15 |
| Thiadiazole Derivative B | Escherichia coli | 12 |
| N-(5-((2-(cyclopentylamino)... | Candida albicans | 18 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of DNA/RNA Synthesis : Some thiadiazole derivatives inhibit nucleic acid synthesis in cancer cells.
- Induction of Apoptosis : These compounds can trigger apoptotic pathways in tumor cells.
- Antimicrobial Mechanisms : The compounds disrupt bacterial cell wall synthesis and function.
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is influenced by their structural characteristics. Modifications in the side chains or the introduction of different functional groups can significantly alter their potency and selectivity against various biological targets.
Q & A
Q. What synthetic strategies are optimal for constructing the 1,3,4-thiadiazole core in this compound?
The 1,3,4-thiadiazole moiety can be synthesized via cyclization reactions of thiosemicarbazides or by reacting hydrazine derivatives with carbon disulfide. For example, in analogous compounds, 5-arylidine amino-1,3,4-thiadiazol-2-yl derivatives are synthesized by refluxing intermediates like 5-amino-1,3,4-thiadiazole-2-sulfonamide with benzoyl chloride in dry acetone, followed by purification via recrystallization . Key steps include anhydrous conditions and stoichiometric control of potassium carbonate to ensure efficient coupling .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- NMR : Analyze chemical shifts for the cyclopentyl group (~δ 1.5–2.5 ppm for CH₂, δ 3.0–3.5 ppm for NH), thiadiazole protons (δ 8.0–8.5 ppm), and dimethylsulfamoyl group (δ 2.8–3.2 ppm for N(CH₃)₂).
- IR : Confirm carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹) and sulfonamide S=O at ~1150–1250 cm⁻¹.
- Mass Spectrometry : Verify molecular ion peaks and fragmentation patterns consistent with the molecular formula (e.g., [M+H]⁺ for C₁₉H₂₄N₆O₃S₂). Cross-validation with X-ray crystallography (as in related thiadiazole derivatives) resolves ambiguities in stereoelectronic effects .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
- Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
- Cytotoxicity : Employ MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Anti-inflammatory Potential : Measure inhibition of COX-2 or LOX enzymes via ELISA .
Advanced Research Questions
Q. How do substituents on the thiadiazole ring influence bioactivity?
Structure-activity relationship (SAR) studies on analogous compounds reveal:
- Electron-withdrawing groups (e.g., nitro, sulfamoyl) enhance antimicrobial potency by increasing electrophilicity .
- Hydrophobic substituents (e.g., cyclopentyl) improve membrane permeability, as seen in thiadiazole derivatives with logP values >2.5 .
- Sulfamoyl groups contribute to enzyme inhibition via hydrogen bonding with active-site residues (e.g., in dihydrofolate reductase) .
Q. What computational methods predict binding modes to therapeutic targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets like PfENR (for antimicrobial activity) or EGFR (for antitumor effects). Focus on hydrogen bonds between the sulfamoyl group and catalytic lysine residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .
Q. How can crystallographic data resolve contradictions in proposed mechanisms?
Single-crystal X-ray diffraction of related thiadiazoles shows:
- Centrosymmetric dimers stabilized by N–H⋯N hydrogen bonds (e.g., N1–H1⋯N2 in nitazoxanide analogs) .
- Non-classical C–H⋯O/F interactions that stabilize crystal packing, influencing solubility and bioavailability . Discrepancies between theoretical and experimental bond angles (e.g., C–S–C in thiadiazole) can be resolved via Hirshfeld surface analysis .
Q. What strategies mitigate metabolic instability in vivo?
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyloxy) on the benzamide moiety to enhance plasma half-life .
- Cyclopentyl Modification : Replace with bulkier groups (e.g., adamantyl) to reduce CYP450-mediated oxidation, as demonstrated in sulfonamide analogs .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
